molecular formula C14H32N2 B13393422 N-2-Butyl-N'-octyl ethylenediamine

N-2-Butyl-N'-octyl ethylenediamine

Cat. No.: B13393422
M. Wt: 228.42 g/mol
InChI Key: WNKJUDIWDNLYGQ-UHFFFAOYSA-N
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Description

N-2-Butyl-N’-octyl ethylenediamine is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where one hydrogen atom on each nitrogen is replaced by butyl and octyl groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Butyl-N’-octyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions usually include:

    Temperature: 50-100°C

    Solvent: Anhydrous ethanol or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N-2-Butyl-N’-octyl ethylenediamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N-2-Butyl-N’-octyl ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or octyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 50°C.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.

    Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, base (e.g., sodium hydroxide), room temperature to 50°C.

Major Products

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N-2-Butyl-N’-octyl ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-octyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Di-tert-butylethylenediamine
  • N,N-Diethyl ethylenediamine
  • N,N-Dibutyl ethylenediamine

Uniqueness

N-2-Butyl-N’-octyl ethylenediamine is unique due to its specific alkyl chain lengths, which confer distinct hydrophobic and steric properties. These properties make it particularly suitable for applications requiring specific molecular interactions and solubility characteristics.

Properties

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

IUPAC Name

N'-butan-2-yl-N-octylethane-1,2-diamine

InChI

InChI=1S/C14H32N2/c1-4-6-7-8-9-10-11-15-12-13-16-14(3)5-2/h14-16H,4-13H2,1-3H3

InChI Key

WNKJUDIWDNLYGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCNC(C)CC

Origin of Product

United States

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